molecular formula C13H15N B1382503 1-Benzyl-3-ethynylpyrrolidine CAS No. 1379029-24-9

1-Benzyl-3-ethynylpyrrolidine

Cat. No.: B1382503
CAS No.: 1379029-24-9
M. Wt: 185.26 g/mol
InChI Key: KLZFBGALELQEMD-UHFFFAOYSA-N
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Description

1-Benzyl-3-ethynylpyrrolidine is a chemical compound with the molecular formula C13H15N. It is a derivative of pyrrolidine, featuring a benzyl group attached to the nitrogen atom and an ethynyl group at the third position of the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-ethynylpyrrolidine can be synthesized through various synthetic routes. One common method involves the alkylation of pyrrolidine with benzyl bromide, followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The reaction conditions typically involve the use of a palladium catalyst, copper iodide as a co-catalyst, and an appropriate base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-ethynylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-3-ethynylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-ethynylpyrrolidine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the benzyl group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-ethynylpyrrolidine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming π-π interactions. This makes it a valuable compound for specific applications where such interactions are beneficial .

Properties

IUPAC Name

1-benzyl-3-ethynylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-12-8-9-14(10-12)11-13-6-4-3-5-7-13/h1,3-7,12H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZFBGALELQEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379029-24-9
Record name 1-benzyl-3-ethynylpyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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